

# Investigating the Therapeutic Potential of "BAY-204": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAY-204   |           |
| Cat. No.:            | B15544980 | Get Quote |

Disclaimer: The designation "BAY-204" does not correspond to a single, publicly disclosed therapeutic agent. This guide addresses the most probable candidates based on available information, focusing on compounds developed by Bayer with similar numerical identifiers. The primary focus will be on Elimusertib (BAY 1895344) and 225Ac-GPC3 (BAY 3547926), as they are the most likely subjects of the query. Additionally, other therapeutics with a "204" designation are briefly mentioned.

# Section 1: Elimusertib (BAY 1895344) - An ATR Inhibitor for Solid Tumors

Elimusertib (BAY 1895344) is an orally bioavailable and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. Its therapeutic potential lies in its ability to induce synthetic lethality in tumors with existing DNA repair defects and high replication stress.

#### **Mechanism of Action**

Elimusertib functions by binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its activity.[1] This prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which in turn disrupts the activation of cell cycle checkpoints (G2/M and S-phase).[1] In cancer cells, which often have a high level of replication stress and may harbor defects in other DDR pathways (such as ATM deficiency), the inhibition of ATR



prevents the repair of DNA damage. This accumulation of unrepaired DNA damage leads to a state known as "replication catastrophe," ultimately triggering apoptotic cell death.



Click to download full resolution via product page

Figure 1: Elimusertib's Mechanism of Action

## **Quantitative Preclinical Data**



| Parameter                           | Value                                                          | Cell Lines/Models                     | Source |
|-------------------------------------|----------------------------------------------------------------|---------------------------------------|--------|
| IC50 (ATR Kinase<br>Inhibition)     | 7 nM                                                           | Biochemical Assay                     | [2]    |
| Median IC50 (Cell<br>Proliferation) | 78 nM                                                          | Broad panel of human tumor cell lines | [2]    |
| IC50 (H2AX<br>Phosphorylation)      | 36 nM                                                          | Cellular Mechanistic<br>Assay         | [2]    |
| In Vivo Efficacy<br>(Monotherapy)   | Partial or Complete<br>Response                                | 4 of 21 PDX models                    | [3]    |
| In Vivo Efficacy<br>(Monotherapy)   | Stable Disease                                                 | 4 of 21 PDX models                    | [3]    |
| In Vivo Efficacy<br>(Monotherapy)   | Significant<br>prolongation of Event-<br>Free Survival (EFS-2) | 11 of 21 PDX models                   | [3]    |

### **Experimental Protocols**

MTT Cell Viability Assay:

- Cell Plating: Tumor cells were seeded in 96-well plates at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells per well and incubated for 24 hours.
- Compound Addition: Cells were treated with various concentrations of Elimusertib.
- Incubation: Plates were incubated for a period of 72 hours.
- MTT Addition: 10 μl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.45 mg/ml) was added to each well.
- Incubation: Plates were incubated for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[4]
- Solubilization: 100 μl of a solubilization solution was added to each well to dissolve the formazan crystals.[4]



 Absorbance Reading: The absorbance was measured at 540-590 nm using a microplate reader.

#### Western Blot for DNA Damage Markers:

- Cell Lysis: Cells treated with Elimusertib were lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against DNA damage markers such as phosphorylated Histone H2A.X (γH2AX), p-ATR, and p-CHK1.
- Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

#### Patient-Derived Xenograft (PDX) Model:

- Tumor Implantation: Fresh tumor tissue from a patient was implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[5][6]
- Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., 150-200 mm<sup>3</sup>).[7]

### Foundational & Exploratory





- Randomization: Mice were randomized into control and treatment groups with similar average tumor volumes.[7]
- Treatment: Elimusertib was administered orally according to the specified dosing schedule (e.g., 40 mg/kg twice a day, 3 days on/4 days off).[3]
- Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., 2-3 times per week).
- Endpoint: The study was concluded when tumors reached a predetermined size, and tumor growth inhibition was calculated.





Click to download full resolution via product page

Figure 2: Patient-Derived Xenograft (PDX) Experimental Workflow



### **Clinical Development**

The first-in-human, Phase 1 clinical trial of Elimusertib (NCT03188965) has been completed.[8] The study evaluated the safety, tolerability, and maximum tolerated dose in patients with advanced solid tumors and lymphomas.[8] The trial demonstrated that Elimusertib is tolerated at biologically active doses and shows anti-tumor activity in cancers with certain DDR defects, including ATM protein loss.[9]

# Section 2: 225Ac-GPC3 (BAY 3547926) - A Targeted Alpha Therapy for Hepatocellular Carcinoma

225Ac-GPC3 (BAY 3547926) is an investigational targeted alpha therapy being developed by Bayer for the treatment of advanced hepatocellular carcinoma (HCC) and other solid tumors that express Glypican-3 (GPC3).[10] GPC3 is an oncofetal protein that is overexpressed in a majority of HCC lesions with limited expression in healthy adult tissues, making it an attractive therapeutic target.[10][11]

#### **Mechanism of Action**

This therapeutic agent consists of a high-affinity monoclonal antibody targeting GPC3, which is conjugated to the alpha-emitting radionuclide actinium-225 (225Ac).[10] Upon administration, the antibody selectively binds to GPC3 on the surface of cancer cells. The attached 225Ac then decays, emitting highly potent alpha particles. These alpha particles have a short path length, causing dense ionization and leading to difficult-to-repair DNA double-strand breaks in the targeted cancer cells, ultimately inducing cell death while minimizing damage to surrounding healthy tissues.[10][11]





Click to download full resolution via product page

Figure 3: 225Ac-GPC3 Mechanism of Action

## **Quantitative Preclinical Data**



| Parameter                      | Value                                                                   | Animal Model                  | Source |
|--------------------------------|-------------------------------------------------------------------------|-------------------------------|--------|
| In Vivo Efficacy               | Significant, dose-<br>dependent tumor<br>growth inhibition              | Human HCC<br>xenograft models | [12]   |
| In Vivo Efficacy               | Complete tumor regression                                               | Orthotopic HCC model          | [12]   |
| Biodistribution                | High tumor accumulation, low uptake and fast clearance in normal organs | Human HCC<br>xenograft models | [12]   |
| Therapeutic Dose (mice)        | 9.25 kBq                                                                | HepG2 xenograft<br>model      | [13]   |
| Higher Efficacy Dose<br>(mice) | 18.5 kBq (with associated hematological toxicity)                       | HepG2 xenograft<br>model      | [13]   |

### **Experimental Protocols**

Radioligand Binding Assay:

- Membrane Preparation: Membranes from GPC3-expressing cells were prepared by homogenization and centrifugation.
- Incubation: Membranes were incubated with a radiolabeled ligand (e.g., the GPC3 antibody labeled with a tracer) and varying concentrations of the unlabeled antibody (competitor).
- Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.[14]
- Counting: The radioactivity on the filters was counted using a scintillation counter.
- Data Analysis: The data was used to calculate the binding affinity (Kd) and the number of binding sites (Bmax).







In Vivo Biodistribution and Efficacy Studies:

- Model System: Human HCC xenograft models were established in immunodeficient mice.
- Administration: 225Ac-GPC3 was administered to the tumor-bearing mice.
- Biodistribution: At various time points, tissues were harvested, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram of tissue (%ID/g) in tumors and normal organs.[12]
- Efficacy: Tumor growth was monitored over time in treated versus control groups. Tumor volumes were calculated, and tumor growth inhibition was determined.[12]
- Pharmacodynamics: Tumors were analyzed for markers of DNA damage, such as yH2AX, to confirm the mechanism of action.[12]





Click to download full resolution via product page

Figure 4: In Vivo Biodistribution Experimental Workflow

## **Clinical Development**

Bayer has initiated a first-in-human, Phase I clinical trial for 225Ac-GPC3 (BAY 3547926).[10] [11] The study, identified as NCT06764316, is a dose-escalation trial designed to evaluate the safety, tolerability, and preliminary efficacy of 225Ac-GPC3, both as a monotherapy and in combination with other therapies, in patients with advanced HCC.[10][15]



# Section 3: Other Therapeutic Candidates with the "204" Designation

While Elimusertib and 225Ac-GPC3 are the most probable candidates for "BAY-204," it is worth noting other therapeutics in development with a "204" identifier:

- ECT204: An experimental ARTEMIS® T-cell therapy developed by Eureka Therapeutics. It targets GPC3-positive HCC and is currently in a Phase I/II clinical trial (ARYA-3, NCT04864054).
- ACP-204: A 5-HT2A receptor inverse agonist under development by Acadia Pharmaceuticals for the treatment of Alzheimer's disease psychosis. It is in a seamless Phase 2/3 clinical trial program.
- BO-112: An intratumoral immunotherapy that acts as a Toll-like receptor 3 (TLR3) agonist. It is being investigated in the SPOTLIGHT-203 clinical trial in combination with pembrolizumab for anti-PD-1-resistant melanoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. benchchem.com [benchchem.com]







- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bayer begins phase I study targeting GPC3 with actinium-225 radiopharmaceutical in patients with advanced hepatocellular carcinoma [pharmabiz.com]
- 11. bayer.com [bayer.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting Glypican-3 in Liver Cancer: Groundbreaking Preclinical and Clinical Insights PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Bayer begins Phase I study targeting GPC3 with alpha radiopharmaceutical in advanced hepatocellular carcinoma patients [medicaldialogues.in]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of "BAY-204": A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15544980#investigating-the-therapeutic-potential-of-bay-204]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com